
2-(3-Pyridin-2-ylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyridin-2-ylphenyl)acetaldehyde is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridin-2-ylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with phenylacetaldehyde under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Pyridin-2-ylphenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitric acid), Br2 (bromine), FeCl3 (ferric chloride)
Major Products Formed:
Oxidation: 2-(3-Pyridin-2-ylphenyl)acetic acid
Reduction: 2-(3-Pyridin-2-ylphenyl)ethanol
Substitution: 2-(3-Nitropyridin-2-ylphenyl)acetaldehyde, 2-(3-Bromopyridin-2-ylphenyl)acetaldehyde
Applications De Recherche Scientifique
2-(3-Pyridin-2-ylphenyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(3-Pyridin-2-ylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)acetaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
3-(Pyridin-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of an acetaldehyde group, leading to variations in chemical behavior.
2-(Pyridin-2-yl)phenylmethanol:
Uniqueness: 2-(3-Pyridin-2-ylphenyl)acetaldehyde is unique due to its combination of a pyridine ring, phenyl group, and aldehyde moiety. This structure allows for versatile chemical modifications and interactions, making it valuable in various research fields .
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(3-pyridin-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H11NO/c15-9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8-10H,7H2 |
Clé InChI |
YATGZQOYOSZIBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


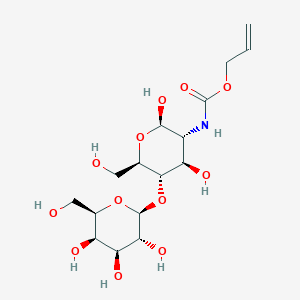
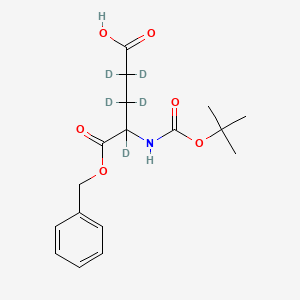
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
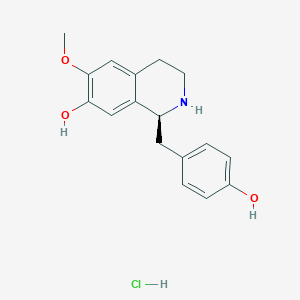
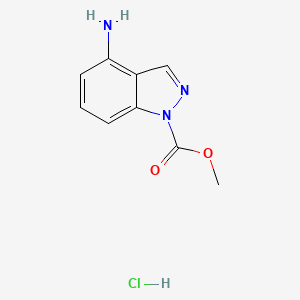

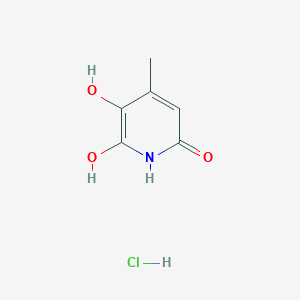

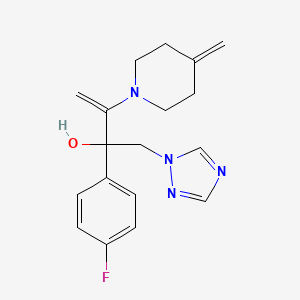
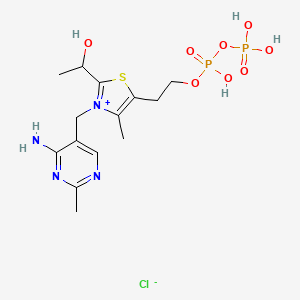
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


